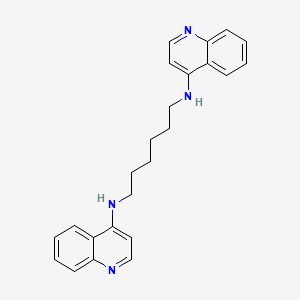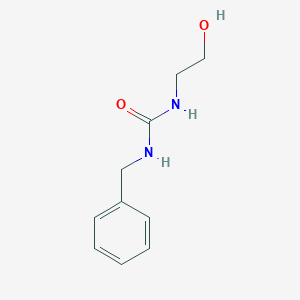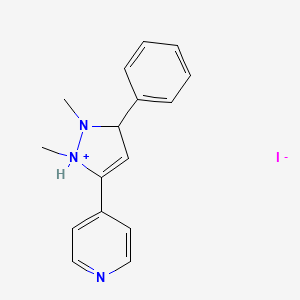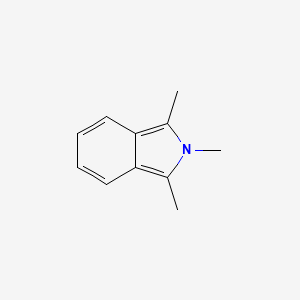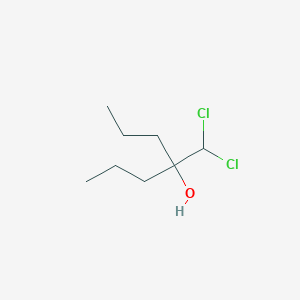![molecular formula C11H8F6O4S2 B14616231 [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene CAS No. 58510-70-6](/img/structure/B14616231.png)
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene is a chemical compound known for its unique structure and properties It features a benzene ring substituted with a prop-2-en-1-yl group that is further substituted with two trifluoromethanesulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene typically involves the reaction of benzene derivatives with trifluoromethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction temperature and solvent choice can vary, but common solvents include dichloromethane or chloroform.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive trifluoromethanesulfonyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Aplicaciones Científicas De Investigación
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonyl groups are highly electron-withdrawing, making the compound a strong electrophile. This allows it to participate in a wide range of chemical reactions, targeting specific molecular pathways and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene: Unique due to the presence of two trifluoromethanesulfonyl groups.
[3,3-Bis(methanesulfonyl)prop-2-en-1-yl]benzene: Similar structure but with methanesulfonyl groups instead of trifluoromethanesulfonyl groups.
[3,3-Bis(ethanesulfonyl)prop-2-en-1-yl]benzene: Similar structure but with ethanesulfonyl groups.
Uniqueness
The presence of trifluoromethanesulfonyl groups in this compound imparts unique electronic properties, making it more reactive and versatile in chemical reactions compared to its analogs with methanesulfonyl or ethanesulfonyl groups.
Propiedades
Número CAS |
58510-70-6 |
|---|---|
Fórmula molecular |
C11H8F6O4S2 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
3,3-bis(trifluoromethylsulfonyl)prop-2-enylbenzene |
InChI |
InChI=1S/C11H8F6O4S2/c12-10(13,14)22(18,19)9(23(20,21)11(15,16)17)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Clave InChI |
DMYLOUPWCNRUTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


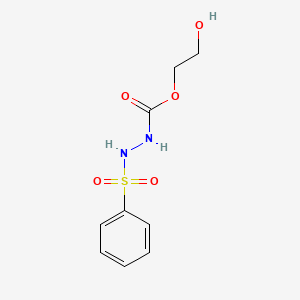

![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)

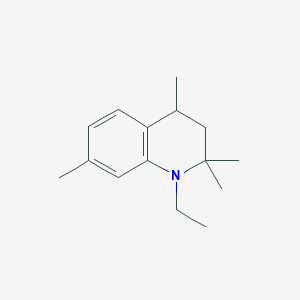
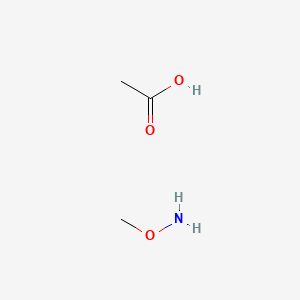
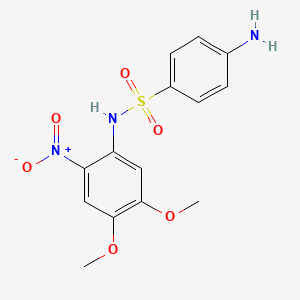
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
